molecular formula C14H14N2O4 B5869560 methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate

methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate

Cat. No. B5869560
M. Wt: 274.27 g/mol
InChI Key: RSKNLXDPEKIHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate, commonly known as MFA, is a chemical compound that has been widely studied due to its potential applications in various fields of scientific research. MFA is a member of the benzoic acid family, which is a class of compounds that have been extensively studied for their biological and medicinal properties. In

Mechanism of Action

The mechanism of action of MFA is not fully understood, but several studies have proposed that it acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MFA has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is associated with poor prognosis. By inhibiting the activity of this enzyme, MFA may be able to slow down the growth of cancer cells and prevent their spread to other parts of the body.
Biochemical and Physiological Effects:
MFA has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the inhibition of angiogenesis (the formation of new blood vessels). These effects are thought to be mediated through the inhibition of certain enzymes involved in these processes, as well as through the modulation of various signaling pathways in the cell.

Advantages and Limitations for Lab Experiments

One of the major advantages of MFA is its high potency and selectivity for certain enzymes involved in cancer cell growth and proliferation. This makes it a promising lead compound for the development of new anti-cancer drugs. However, one of the major limitations of MFA is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of MFA can be challenging and time-consuming, which can limit its use in certain lab experiments.

Future Directions

There are several future directions for the study of MFA, including the development of new synthetic methods for the compound, the investigation of its potential as an anti-cancer drug, and the exploration of its other potential applications in various fields of scientific research. Additionally, further studies are needed to better understand the mechanism of action of MFA and its effects on various signaling pathways in the cell. Overall, MFA is a promising compound with many potential applications in scientific research, and further studies are needed to fully explore its potential.

Synthesis Methods

MFA can be synthesized through a multistep process involving the reaction between furfural and 2-aminobenzoic acid, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain pure MFA. The synthesis of MFA has been well-established in the literature, and several modifications to the method have been proposed to improve the yield and purity of the compound.

Scientific Research Applications

MFA has been studied extensively for its potential applications in various fields of scientific research. One of the major areas of research has been in the field of medicinal chemistry, where MFA has been investigated for its potential as an anti-cancer agent. MFA has been shown to inhibit the growth of cancer cells in vitro and in vivo, and several studies have proposed MFA as a potential lead compound for the development of new anti-cancer drugs.

properties

IUPAC Name

methyl 2-(furan-2-ylmethylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-13(17)11-6-2-3-7-12(11)16-14(18)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSKNLXDPEKIHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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